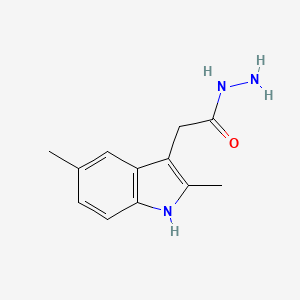

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethyl-1H-indol-3-yl)acetohydrazide is a hydrazide derivative featuring a dimethyl-substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as the anti-inflammatory drug indomethacin . The acetohydrazide moiety (-NH-NH-CO-) enhances molecular interactions with biological targets, enabling applications in drug discovery. This compound is typically synthesized via hydrazinolysis of ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate, yielding a versatile intermediate for further derivatization into hydrazones or heterocyclic hybrids .

Preparation Methods

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2,5-dimethylindole with ethyl chloroacetate to form an intermediate ester, which is then converted to the hydrazide through reaction with hydrazine hydrate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is its antimicrobial properties. Research indicates that indole derivatives, including this compound, exhibit considerable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Case Study: Antibacterial Screening

A study evaluated several indole derivatives for their antibacterial efficacy. The synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. The structural modifications in the indole framework were shown to enhance the antibacterial activity significantly .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.98 |

| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |

| Indolylquinazolinone 3k | MRSA ATCC 43300 | <1 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Recent studies have focused on its effects on estrogen receptor-positive breast cancer cells (MCF-7). The compound was evaluated for antiproliferative activity using the MTT assay, revealing promising results in inhibiting cell growth.

Case Study: Estrogen Receptor Degradation

In a study involving a series of hydrazide derivatives, it was found that certain compounds could degrade estrogen receptor alpha in MCF-7 cells, suggesting potential as therapeutic agents for breast cancer treatment . The pharmacokinetic profiles of these compounds were assessed using computational tools to predict their effectiveness.

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Some studies have highlighted the potential of these compounds to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegeneration.

Case Study: MAO-B Inhibition

A specific indole derivative exhibited an IC50 value of 0.036 μM against MAO-B, indicating strong inhibition compared to other known inhibitors . This suggests that this compound could be a candidate for further development in treating neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway Example

A common synthetic route includes:

- Conversion of indole derivatives into acetohydrazides.

- Characterization through spectroscopic methods.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

a. Indole-Based Hydrazides

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (): Differs by a methoxy group at position 5 instead of methyl. NMR data (δH and δC) closely resemble indomethacin, suggesting similar binding modes to cyclooxygenase (COX) enzymes .

- 2-(6-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (): Methoxy at position 6 instead of 5 may sterically hinder interactions with hydrophobic enzyme pockets.

- 2-(1H-Indol-3-yl)acetohydrazide (): Lacks methyl groups at positions 2 and 5, reducing steric bulk and lipophilicity.

b. Non-Indole Hydrazides

- Benzimidazole derivatives (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, ): Replacement of indole with benzimidazole enhances anticonvulsant activity (e.g., compounds 25g and 25j outperformed phenytoin in rodent models) .

- Piperazine-containing hydrazides (e.g., N′-(2,4-disubstituted benzylidene)-2-(4-nitrophenylpiperazin-1-yl)acetohydrazide, ): Incorporation of a nitrophenylpiperazine group confers anticholinesterase activity, though potency remains lower than galantamine .

Physicochemical Properties

Key Research Findings

- Indole vs. Benzimidazole : Indole derivatives exhibit broader enzyme inhibition (e.g., COX), while benzimidazoles show superior anticonvulsant activity due to enhanced blood-brain barrier penetration .

- Substituent Effects : Methoxy groups improve solubility but may reduce membrane permeability. Methyl groups on indole enhance lipophilicity and target binding .

- Hydrazone vs. Hydrazide : Hydrazones (e.g., ) often show higher bioactivity due to extended conjugation and improved pharmacokinetics .

Biological Activity

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is a compound derived from the indole framework, which has garnered attention for its diverse biological activities. The indole structure is known for its presence in various natural products and synthetic drugs, contributing to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article explores the biological activity of this compound through synthesis pathways, biological assays, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylindole with acetohydrazide in the presence of appropriate catalysts or solvents. The reaction conditions can be optimized to yield high purity and yield of the target compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antimicrobial agents .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA ATCC 43300 | 0.98 |

| S. aureus ATCC 25923 | 3.90 |

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. The antiproliferative activity of certain synthesized compounds against various cancer cell lines has been reported. For example, some derivatives displayed significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

The mechanisms behind these activities often involve the induction of apoptosis and inhibition of cell proliferation pathways. In vivo studies have shown that these compounds can significantly reduce tumor growth in animal models.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been highlighted in several studies. For instance, compounds derived from indole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models . These findings suggest that such compounds could be beneficial in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds had superior activity compared to standard antibiotics .

- Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of synthesized indole derivatives on cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at higher concentrations .

Properties

CAS No. |

21909-53-5 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide |

InChI |

InChI=1S/C12H15N3O/c1-7-3-4-11-10(5-7)9(8(2)14-11)6-12(16)15-13/h3-5,14H,6,13H2,1-2H3,(H,15,16) |

InChI Key |

SFYUPBJYDHUABM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CC(=O)NN)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.